Cas no 721413-47-4 (3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

3-Methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde is a specialized aromatic aldehyde featuring a methoxy group and a prenyl ether substituent on the benzene ring. This compound is of interest in organic synthesis due to its reactive aldehyde functionality, which allows for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The presence of the 3-methylbut-3-en-1-yl (prenyl) ether moiety enhances its utility in the synthesis of fragrances, pharmaceuticals, and fine chemicals. Its structural features make it a valuable intermediate for constructing complex molecules, particularly in the development of flavoring agents and bioactive compounds. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings.
3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde structure
721413-47-4 structure
商品名:3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde
CAS番号:721413-47-4
MF:C13H16O3
メガワット:220.264344215393
CID:5455221
PubChem ID:2341109

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • Z56860235
    • 3-methoxy-4-(3-methylbut-3-enoxy)benzaldehyde
    • 721413-47-4
    • 3-METHOXY-4-[(3-METHYLBUT-3-EN-1-YL)OXY]BENZALDEHYDE
    • AKOS008028275
    • EN300-26342928
    • 3-Methoxy-4-[(3-methyl-3-buten-1-yl)oxy]benzaldehyde
    • 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde
    • インチ: 1S/C13H16O3/c1-10(2)6-7-16-12-5-4-11(9-14)8-13(12)15-3/h4-5,8-9H,1,6-7H2,2-3H3
    • InChIKey: NISWWLODFKKTLX-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=C(OCCC(C)=C)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 220.109944368g/mol
  • どういたいしつりょう: 220.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.048±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 340.5±32.0 °C(Predicted)

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26342928-0.05g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
0.05g
$468.0 2024-06-18
Enamine
EN300-26342928-10g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 90%
10g
$2393.0 2023-09-14
Enamine
EN300-26342928-0.1g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
0.1g
$490.0 2024-06-18
Enamine
EN300-26342928-5.0g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
5.0g
$1614.0 2024-06-18
Enamine
EN300-26342928-10.0g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
10.0g
$2393.0 2024-06-18
Enamine
EN300-26342928-1.0g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
1.0g
$557.0 2024-06-18
Enamine
EN300-26342928-0.5g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
0.5g
$535.0 2024-06-18
Enamine
EN300-26342928-0.25g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
0.25g
$513.0 2024-06-18
Enamine
EN300-26342928-2.5g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 95%
2.5g
$1089.0 2024-06-18
Enamine
EN300-26342928-1g
3-methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzaldehyde
721413-47-4 90%
1g
$557.0 2023-09-14

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde 関連文献

3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehydeに関する追加情報

Professional Introduction to 3-Methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde (CAS No. 721413-47-4)

3-Methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 721413-47-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde core functional group combined with methoxy and allenyl ether substituents. The unique structural features of 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde make it a promising candidate for various applications, particularly in the development of novel bioactive molecules.

The molecular structure of 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde consists of a benzene ring substituted with a methoxy group at the 3-position and an allenyl ether at the 4-position. The allenyl ether moiety, specifically 3-methylbut-3-en-1-yl, introduces a degree of flexibility and reactivity that can be exploited in synthetic chemistry and biological assays. This structural motif is particularly interesting because it combines the electron-withdrawing properties of the aldehyde group with the electronic effects of the methoxy and allenyl substituents, which can influence both the physical properties and biological activity of the compound.

In recent years, there has been growing interest in aromatic aldehydes as pharmacophores due to their diverse biological activities. Studies have demonstrated that aldehydes can serve as key intermediates in the synthesis of various bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of both methoxy and allenyl ether groups in 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde suggests potential applications in these areas. For instance, the methoxy group can enhance lipophilicity, while the allenyl ether can participate in further functionalization through reactions such as cross-coupling or oxidation.

One of the most compelling aspects of 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde is its potential role as a building block for more complex molecules. The aldehyde functionality allows for condensation reactions with various nucleophiles, including amines and heterocyclic compounds, leading to the formation of Schiff bases and other heterocycles. These derivatives have been extensively studied for their biological properties, with many exhibiting significant therapeutic potential. The allenyl ether substituent further expands the synthetic possibilities by enabling transformations such as palladium-catalyzed cross-coupling reactions, which are widely used in medicinal chemistry to construct complex molecular architectures.

The pharmacological profile of 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde has been explored in several preliminary studies. Research indicates that this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. For example, studies have suggested that derivatives of aromatic aldehydes can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, the allenyl ether moiety has been shown to interact with specific binding sites on proteins, potentially leading to effects on cellular signaling pathways relevant to diseases such as cancer and neurodegeneration.

In terms of synthetic methodology, 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde can be synthesized through multi-step organic transformations starting from readily available precursors. One common approach involves the Friedel-Crafts acylation of an appropriately substituted benzene derivative followed by selective functionalization to introduce the methoxy and allenyl ether groups. Recent advances in catalytic systems have made it possible to achieve these transformations under milder conditions with higher yields, improving the overall efficiency of the synthesis.

The versatility of 3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde extends beyond its use as an intermediate in drug discovery. It has also been utilized in materials science applications, where its aromatic structure and functional groups contribute to unique properties such as fluorescence or photochemical reactivity. For instance, derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently when excited by UV or visible radiation.

The future prospects for 3-methoxy-4-(3-methylbut-3-en-1-yloxybenzaldehyde) are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. As computational methods improve, virtual screening techniques are being employed to identify new derivatives with enhanced biological activity. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining high yields and purity.

In conclusion, 3-methoxy-octanol butenol bencylidenemethoxymethylene(CAS No. 72141347),as well as related compounds such asstyrene derivative hydroxyacetophenone , represents a valuable asset in modern chemical biology and pharmaceutical research. Its unique structural features offer opportunities for innovation across multiple disciplines, from drug development to materials science. As our understanding of its properties continues to grow, so too will its significance in advancing scientific knowledge and technological applications.

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